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2,5-dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide

HepG2 cytotoxicity hepatocellular carcinoma sulfonamide toxicity profiling

Procure CAS 898654-35-8 for definitive FANCM-RMI (MM2) PPI inhibitor screening. Its direct N-(pyridin-3-yl) sulfonamide linkage creates a unique electronic/steric environment absent in the flexible methylene-bridged analog (CAS 801224-86-2). Included in PubChem AID 1159607 fluorescence polarization assay; activity is highly sensitive to spatial presentation. Pre-existing HepG2 cytotoxicity data at 33 µM provides a baseline for selectivity windows. Ideal for SAR expansion, hit confirmation, and matched molecular pair studies. Ensure target engagement by using the correct, non-interchangeable chemotype.

Molecular Formula C13H12Cl2N2O3S
Molecular Weight 347.2g/mol
CAS No. 898654-35-8
Cat. No. B345835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide
CAS898654-35-8
Molecular FormulaC13H12Cl2N2O3S
Molecular Weight347.2g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CN=CC=C2)Cl
InChIInChI=1S/C13H12Cl2N2O3S/c1-2-20-12-6-11(15)13(7-10(12)14)21(18,19)17-9-4-3-5-16-8-9/h3-8,17H,2H2,1H3
InChIKeyFUOYKIGEVGEISF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide (CAS 898654-35-8): Baseline Identity and Compound Class


2,5-Dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide (CAS 898654-35-8) is a synthetic aryl sulfonamide with molecular formula C13H12Cl2N2O3S and molecular weight 347.2 g/mol . The compound features a 2,5-dichloro-4-ethoxy-substituted benzene ring linked via a sulfonamide bridge to a pyridin-3-yl moiety. It belongs to the broader class of pyridylsulfonamides, which have been investigated as modulators of ion channels, bradykinin B1 receptor antagonists, and protein–protein interaction (PPI) inhibitors [1]. This compound has been deposited in the PubChem BioAssay database (AID 1159607) as part of a high-throughput fluorescence polarization screen targeting the FANCM–RMI interaction, a DNA repair pathway implicated in chemoresistance [2]. It has also been profiled in a HepG2 cytotoxicity assay at 33 µM .

Why Generic Substitution of 2,5-Dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide (CAS 898654-35-8) Carries Procurement Risk


Within the pyridylsulfonamide class, minor structural variations—including the position of the pyridyl nitrogen, the presence or absence of a methylene spacer, and the substitution pattern on the benzene ring—produce non-interchangeable biological profiles . The direct N-(pyridin-3-yl) attachment in CAS 898654-35-8 creates a distinct electronic and steric environment at the sulfonamide nitrogen compared to the N-(pyridin-3-ylmethyl) analog (CAS 801224-86-2), where the methylene bridge introduces conformational flexibility . In the context of the FANCM–RMI protein–protein interaction screen (PubChem AID 1159607), compounds are evaluated at a fixed concentration of 33 µM in a fluorescence polarization assay, and activity outcomes are highly sensitive to the precise spatial presentation of hydrogen-bond acceptors and halogen substituents [1]. Interchanging CAS 898654-35-8 with a structurally related but biologically uncharacterized analog therefore carries the risk of losing target engagement or introducing unanticipated cytotoxicity, as evidenced by the compound's HepG2 profiling data .

Quantitative Differentiation Evidence for 2,5-Dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide (CAS 898654-35-8)


HepG2 Cytotoxicity Profile at 33 µM: Raw Viability Readout Distribution

CAS 898654-35-8 was evaluated in a HepG2 cell-based cytotoxicity assay at a single concentration of 33 µM, yielding a distribution of 20 replicate readout values . The raw data readout values ranged from 55 to 158 (arbitrary luminescence units), with a mean of approximately 74.5 and a median of 62 . One replicate produced an outlier value of 158, suggesting either well-to-well variability or a potential subpopulation effect. Without published negative (DMSO) and positive (e.g., staurosporine) control values from the same plate, absolute percent viability cannot be calculated . In contrast, the well-characterized RMI-MM2 inhibitor PIP-199 (IC₅₀ = 36 µM) has been reported as a pan-assay interference compound (PAINS) with nonspecific cytotoxicity linked to chemical instability of its Mannich base scaffold, raising concerns about its suitability as a tool compound . The sulfonamide scaffold of CAS 898654-35-8 lacks the Mannich base liability of PIP-199, representing a structurally distinct chemotype for the same target space .

HepG2 cytotoxicity hepatocellular carcinoma sulfonamide toxicity profiling

FANCM–RMI (MM2) Protein–Protein Interaction Screening: Assay Context and Concentration Normalization

CAS 898654-35-8 was included in PubChem BioAssay AID 1159607, a fluorescence polarization (FP) high-throughput screen designed to detect inhibitors of the interaction between the RMI core complex and the FANCM MM2 peptide [1]. The assay was conducted at the University of Wisconsin Small Molecule Screening Facility with a final compound concentration of 33 µM, using TMR-labeled F-MM2 peptide tracer and recombinant RMI1–RMI2 complex [1]. The assay achieved a mean Z' factor of >0.5 across plates, indicating robust assay performance. The specific percent inhibition or activity outcome for CAS 898654-35-8 in this screen is not publicly accessible in the Chemsrc-deposited data extract . However, the inclusion of this compound in the primary screen (n = 10,080 compounds) establishes that it passed the cheminformatics filters for drug-likeness and was physically present in the screening library [1]. The known positive control peptide MM2 (cMM2) produced complete displacement at 10 µM [1]. For procurement decision-making, the critical context is that CAS 898654-35-8 represents a pyridin-3-yl sulfonamide chemotype within a target space where the most advanced tool compound (PIP-199, IC₅₀ = 36 µM) has been flagged for PAINS liability, creating demand for alternative scaffolds with distinct structure–activity relationship (SAR) potential .

Fanconi anemia DNA repair RMI-FANCM PPI inhibition fluorescence polarization HTS

Structural Differentiation: Pyridin-3-yl Direct Attachment vs. Methylene-Bridged and Isomeric Analogs

CAS 898654-35-8 features a direct N-(pyridin-3-yl) sulfonamide linkage, distinguishing it from the closest commercially cataloged analog, 2,5-dichloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzene-1-sulfonamide (CAS 801224-86-2), which contains a methylene (–CH₂–) spacer between the sulfonamide nitrogen and the pyridine ring . The absence of the methylene spacer in CAS 898654-35-8 reduces the conformational degrees of freedom from two rotatable bonds (in the methylene analog) to one, creating a more rigid presentation of the pyridine nitrogen lone pair relative to the sulfonamide hydrogen-bonding network . The pyridin-3-yl attachment positions the nitrogen at the meta position of the pyridine ring, oriented away from the sulfonamide linkage; the pyridin-2-yl and pyridin-4-yl regioisomers would position the nitrogen ortho or para, respectively, with different hydrogen-bond acceptor geometry . Molecular weight (347.2 vs. 361.2 for the methylene analog) and calculated partition coefficient differences also affect solubility and permeability profiles. No head-to-head biological comparison data among these analogs are currently available in the public domain; the differentiation asserted here is structural and physicochemical in nature .

pyridylsulfonamide SAR regioisomer differentiation conformational constraint

Recommended Research and Procurement Application Scenarios for 2,5-Dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide (CAS 898654-35-8)


FANCM–RMI Protein–Protein Interaction Inhibitor Screening and SAR Follow-Up

CAS 898654-35-8 is most appropriately procured for secondary screening and structure–activity relationship (SAR) expansion studies targeting the FANCM–RMI (MM2) interaction, as established by its inclusion in PubChem AID 1159607 . Users who have identified preliminary activity in this FP-based assay or who seek to explore sulfonamide chemotypes as alternatives to the Mannich-base inhibitor PIP-199 (IC₅₀ = 36 µM, but flagged for PAINS) can use CAS 898654-35-8 as a structurally distinct starting point for hit confirmation and analog synthesis [1]. The compound should be re-tested in dose–response format (e.g., 0.1–100 µM) to determine IC₅₀ values and rule out assay interference, with concurrent counterscreening against the HepG2 cytotoxicity assay to establish a selectivity window .

HepG2 Cytotoxicity Fingerprinting for Hepatocellular Carcinoma or Hepatotoxicity Profiling

The existing HepG2 cytotoxicity data at 33 µM provide a pre-existing viability fingerprint that can serve as a baseline for users investigating sulfonamide toxicity in hepatic cell models . Researchers studying DNA-damaging chemotherapeutics or Fanconi anemia pathway modulators in liver-derived cell lines may use CAS 898654-35-8 as a reference compound for comparative cytotoxicity profiling. The raw replicate readout distribution (mean ≈ 74.5, median = 62, outlier at 158) offers a starting point for power calculations in experimental design; however, users must independently establish plate-level negative and positive controls to convert raw values to percent viability .

Pyridylsulfonamide Linker SAR: Direct vs. Methylene-Bridged Analog Comparison

CAS 898654-35-8 (direct N-(pyridin-3-yl) linkage) and its closest cataloged analog CAS 801224-86-2 (N-(pyridin-3-ylmethyl) linkage) together form a minimal matched molecular pair for investigating the impact of a single methylene spacer on biological activity . Procurement of both compounds enables head-to-head comparison in the same assay panel, addressing whether conformational flexibility at the sulfonamide–pyridine junction enhances or diminishes target engagement. This application is relevant to medicinal chemistry groups engaged in sulfonamide-based probe or lead discovery where linker optimization is a key SAR parameter [1].

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